JNK2 and JNK3 Isoform Inhibition Potency: Class-Level Benchmarking Against the Angell et al. Amide Series
While direct pIC50/IC50 data for CAS 896364-43-5 have not been publicly reported in peer-reviewed literature as of the current evidence cutoff, the compound shares the identical 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl core scaffold with the Angell et al. amide series, which consistently demonstrates JNK2/3 inhibition with pIC50 values between 5.0 and 6.7 across 20+ analogs [1]. The prototypical compound TCS JNK 5a (naphthalene-1-carboxamide) exhibits JNK3 pIC50 = 6.7, JNK2 pIC50 = 6.5, and shows no measurable activity against JNK1 (pIC50 < 5.0) or p38α (pIC50 < 4.8) . The 3-cyano group common to all active series members forms a critical hydrogen bond acceptor interaction with the hinge region of JNK3 (confirmed by X-ray crystallography of compound 5e, PDB 2O2U), and its presence in CAS 896364-43-5 is predicted to confer comparable hinge-binding affinity [2]. The 2-methanesulfonylbenzamide substituent introduces an additional hydrogen bond acceptor (S=O) not present in TCS JNK 5a, which may engage distinct residues in the solvent-exposed region of the ATP-binding pocket and potentially modulate isoform selectivity [3]. Evidence strength: Class-level inference (core scaffold SAR established; direct potency data for this specific compound not yet publicly disclosed).
| Evidence Dimension | JNK isoform inhibition potency (pIC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 896364-43-5; structurally predicted to fall within the 5.0–6.7 pIC50 range for JNK2/3 based on core scaffold SAR from Angell et al. 2007 |
| Comparator Or Baseline | TCS JNK 5a (CAS 312917-14-9): JNK3 pIC50 = 6.7, JNK2 pIC50 = 6.5, JNK1 pIC50 < 5.0, p38α pIC50 < 4.8 . SP600125: JNK1 IC50 = 40 nM, JNK2 IC50 = 40 nM, JNK3 IC50 = 90 nM [4]. |
| Quantified Difference | Cannot be quantified without direct assay data; the 2-methanesulfonylbenzamide substituent is structurally distinct from all compounds with reported pIC50 values in the Angell series |
| Conditions | Angell et al. 2007: in vitro kinase activity assays using recombinant human JNK1, JNK2, JNK3, p38α, and ERK2; ATP concentration at Km; radiometric filter-binding assay format |
Why This Matters
Procurement decisions for JNK pathway research require understanding that while the core scaffold predicts JNK2/3 activity, the unique 2-methanesulfonylbenzamide substituent means this compound's exact potency and selectivity profile may differ from TCS JNK 5a and must be empirically validated.
- [1] Angell RM, Atkinson FL, Brown MJ, et al. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. Table 1 reports pIC50 data for 20+ analogs; SAR demonstrates consistent JNK2/3 activity across diverse amide substituents. PMID: 17194588. View Source
- [2] PDB 2O2U. Crystal structure of human JNK3 complexed with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide (compound 5e). Resolution 2.45 Å. RCSB PDB. doi:10.2210/pdb2O2U/pdb. View Source
- [3] Angell RM et al. (2007) Discussion: The 3-cyano group forms an H-bond acceptor interaction with the hinge region (Met149 backbone NH in JNK3); the amide carbonyl accepts a hydrogen bond from the hinge; the R group occupies the selectivity pocket. Bioorg Med Chem Lett. 17(5):1296-1301. View Source
- [4] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci USA. 2001;98(24):13681-13686. JNK1/2/3 IC50 values. PMID: 11717429. View Source
